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Compound of Interest

Compound Name: (2R,3S)-E1R

Cat. No.: B15618572

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent synthetic methods for

obtaining (2R,3S)-E1R, chemically known as (4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-

yl)-acetamide. (2R,3S)-E1R is a positive allosteric modulator of the sigma-1 receptor, a

chaperone protein located at the endoplasmic reticulum-mitochondria interface, and is of

significant interest for its potential therapeutic applications in neuroscience. The methods

compared are an asymmetric synthesis involving a Michael addition and a route based on the

alkylation of a pre-formed lactam ring.

Data Presentation
The following table summarizes the quantitative data associated with the key steps in each

synthetic method, providing a clear comparison of their efficiency and stereochemical control.
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Parameter
Method 1: Asymmetric
Michael Addition

Method 2: N-Alkylation of a
Pre-formed Lactam

Starting Materials
2-Nitroprop-1-enylbenzene,

Diethyl malonate

(4R,5S)-5-Methyl-4-

phenylpyrrolidin-2-one

Key Reactions

Asymmetric Michael addition,

Reductive cyclization, N-

alkylation with 2-

bromoacetamide

N-alkylation with ethyl

chloroacetate, Ammonolysis

Chiral Control

Achieved via asymmetric

catalysis in the Michael

addition and subsequent

diastereomeric separation.

Requires a pre-existing chiral

lactam.

Overall Yield

Not explicitly stated, but

individual step yields are

provided.

Not explicitly stated for the

specific stereoisomer, but the

analogous reaction on a

similar substrate has a

reported yield of 50% over two

steps.

Key Intermediates

Methyl erythro- and threo-4-

nitro-3-phenylpentanoate,

(4R,5S)-5-Methyl-4-

phenylpyrrolidin-2-one

(4R,5S)-1-(2-ethoxy-2-

oxoethyl)-5-methyl-4-

phenylpyrrolidin-2-one

Purification
Chromatographic separation of

diastereomers is a critical step.

Standard purification

techniques.

Experimental Protocols
Method 1: Asymmetric Michael Addition and Subsequent
Cyclization
This method, as detailed by Veinberg et al. (2013), builds the chiral pyrrolidinone core through

an asymmetric reaction, ensuring control over the stereochemistry from an early stage.

Step 1: Asymmetric Michael Addition of Diethyl Malonate to 2-Nitroprop-1-enylbenzene
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Description: This initial step establishes the two adjacent chiral centers in the molecule

through a nickel(II)-catalyzed asymmetric Michael addition.

Protocol: To a solution of a chiral ligand (e.g., a derivative of (S,S)-cyclohexane-1,2-diamine)

and Ni(OAc)₂·4H₂O in a suitable solvent such as THF, diethyl malonate is added, followed by

the addition of 2-nitroprop-1-enylbenzene. The reaction is stirred at a controlled temperature

until completion. The resulting diastereomeric mixture of diethyl 2-((R)-1-phenyl-2-

nitropropyl)malonate and diethyl 2-((S)-1-phenyl-2-nitropropyl)malonate is then separated by

column chromatography.

Step 2: Reductive Cyclization to form (4R,5S)-5-Methyl-4-phenylpyrrolidin-2-one

Description: The separated nitro-diester is then converted to the corresponding lactam via a

reductive cyclization.

Protocol: The purified nitro-diester is dissolved in a solvent mixture (e.g., acetic acid and

water) and subjected to reduction. A common method involves the use of a reducing agent

like iron powder. The reaction mixture is heated, and upon completion, the product,

(4R,5S)-5-methyl-4-phenylpyrrolidin-2-one, is extracted and purified.

Step 3: N-Alkylation with 2-Bromoacetamide

Description: The final step involves the attachment of the acetamide side chain to the

nitrogen of the lactam ring.

Protocol: The chiral lactam is dissolved in an aprotic solvent like DMF, and a base such as

sodium hydride is added to form the corresponding anion. 2-Bromoacetamide is then added,

and the reaction mixture is stirred until the starting material is consumed. The final product,

(4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, is then isolated and purified.

[1][2][3]

Method 2: N-Alkylation of a Pre-formed Lactam
This approach utilizes a pre-synthesized chiral lactam and focuses on the efficient attachment

of the side chain. The protocol for the N-alkylation and amidation steps is adapted from the

synthesis of a similar compound, (RS)-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide, as

described by Goldin et al. (1982).
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Step 1: N-Alkylation of (4R,5S)-5-Methyl-4-phenylpyrrolidin-2-one with Ethyl Chloroacetate

Description: This step introduces the ester precursor of the acetamide side chain onto the

lactam nitrogen.

Protocol: (4R,5S)-5-Methyl-4-phenylpyrrolidin-2-one (which can be synthesized via Method

1) is dissolved in an inert solvent like benzene. Sodium metal is added, and the mixture is

heated to form the sodium salt of the lactam. After cooling, an excess of ethyl chloroacetate

is added, and the reaction is heated. The resulting ethyl ester, (4R,5S)-1-(2-ethoxy-2-

oxoethyl)-5-methyl-4-phenylpyrrolidin-2-one, is isolated by distillation under reduced

pressure.

Step 2: Ammonolysis of the Ester

Description: The ester intermediate is converted to the final acetamide product by treatment

with ammonia.

Protocol: The purified ethyl ester is treated with an aqueous solution of ammonia. The

mixture is stirred, and upon completion of the reaction, the product, (4R,5S)-2-(5-methyl-2-

oxo-4-phenyl-pyrrolidin-1-yl)-acetamide, is isolated and purified.

Mandatory Visualization
The following diagrams illustrate the synthetic workflows and the biological context of (2R,3S)-
E1R.
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Caption: Workflow for the Asymmetric Michael Addition Synthesis of (2R,3S)-E1R.
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Caption: Workflow for the N-Alkylation Synthesis of (2R,3S)-E1R.
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Caption: Simplified Signaling Pathway of the Sigma-1 Receptor Modulated by (2R,3S)-E1R.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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